2-Fluoro-3-(methylthio)terephthalaldehyde
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Overview
Description
2-Fluoro-3-(methylthio)terephthalaldehyde is an organic compound with the molecular formula C9H7FO2S and a molecular weight of 198.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methylthio group, and two aldehyde groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(methylthio)terephthalaldehyde typically involves the introduction of the fluorine and methylthio groups onto a terephthalaldehyde precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring. The methylthio group can be added through a thiolation reaction using methylthiolating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes the use of catalysts, temperature control, and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(methylthio)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of 2-Fluoro-3-(methylthio)terephthalic acid.
Reduction: Formation of 2-Fluoro-3-(methylthio)terephthalyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(methylthio)terephthalaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(methylthio)terephthalaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine and methylthio groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-(trifluoromethyl)terephthalaldehyde: Similar structure but with a trifluoromethyl group instead of a methylthio group.
2-Fluoro-3-(methylthio)benzaldehyde: Similar structure but with only one aldehyde group.
3-(Methylthio)terephthalaldehyde: Similar structure but without the fluorine atom.
Uniqueness
2-Fluoro-3-(methylthio)terephthalaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of both fluorine and methylthio groups, along with two aldehyde groups, makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C9H7FO2S |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-fluoro-3-methylsulfanylterephthalaldehyde |
InChI |
InChI=1S/C9H7FO2S/c1-13-9-7(5-12)3-2-6(4-11)8(9)10/h2-5H,1H3 |
InChI Key |
ZYNTYIXGJDFLJH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1F)C=O)C=O |
Origin of Product |
United States |
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